1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride
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Overview
Description
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Another heterocyclic compound with comparable properties.
Uniqueness
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride stands out due to its unique combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H13Cl2N3 |
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Molecular Weight |
210.10 g/mol |
IUPAC Name |
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6-3-8-4-7(6)10(2)9-5;;/h8H,3-4H2,1-2H3;2*1H |
InChI Key |
AUVSUXGWXWPIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC2)C.Cl.Cl |
Origin of Product |
United States |
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